2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile
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Overview
Description
2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H14N2O It is characterized by a pyrrolidine ring substituted with a benzyl group and an acetonitrile group
Preparation Methods
The synthesis of 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile typically involves the reaction of pyrrolidine derivatives with benzyl halides and acetonitrile. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Benzylation: The pyrrolidine derivative is then reacted with a benzyl halide (e.g., benzyl chloride) under basic conditions to introduce the benzyl group.
Introduction of the Acetonitrile Group: Finally, the benzylated pyrrolidine is reacted with acetonitrile in the presence of a suitable catalyst to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile include:
Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate: This compound has a similar pyrrolidine ring but differs in the substituents attached to it.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with different functional groups attached to the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of the benzyl and acetonitrile groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1-benzyl-5-oxopyrrolidin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFHJBBHXKYUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CC#N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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